2-Methyloxetan-3-ol

Description

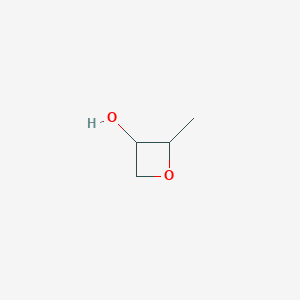

Structure

3D Structure

Properties

IUPAC Name |

2-methyloxetan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-4(5)2-6-3/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHCRYZBFFWBCMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CO1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to 2-Methyloxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxetan-3-ol is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with a methyl group at the 2-position and a hydroxyl group at the 3-position. The strained oxetane ring imparts unique chemical reactivity and conformational properties to the molecule. In recent years, the oxetane motif has garnered significant attention in medicinal chemistry and drug discovery. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. Oxetanes can also act as valuable bioisosteres for commonly used functional groups like gem-dimethyl or carbonyl groups, offering a novel chemical space for lead optimization. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

Detailed experimental data for this compound is limited in publicly available literature. The following table summarizes available and predicted physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C₄H₈O₂ | AA Blocks[1] |

| Molecular Weight | 88.11 g/mol | ChemicalBook, abcr Gute Chemie[2][3] |

| CAS Number | 1420681-59-9 | AA Blocks, ChemicalBook, CymitQuimica[1][3][4] |

| Boiling Point | 150.5 ± 8.0 °C | Predicted by ChemicalBook[4] |

| Density | 1.115 ± 0.06 g/cm³ | Predicted by ChemicalBook[4] |

| pKa | 13.71 ± 0.40 | Predicted by ChemicalBook[4] |

| Purity | 95% - 98% | AA Blocks, CymitQuimica[1][5] |

| Appearance | Not specified | |

| Solubility | Not specified |

Spectroscopic Data

As of the latest literature review, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound has not been found in publicly accessible databases. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound for definitive characterization.

Synthesis of this compound: A General Approach

Experimental Protocol: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones

This protocol is adapted from a method developed for the synthesis of various 2-substituted oxetan-3-ones.

Step 1: Formation of the SAMP/RAMP Hydrazone of Oxetan-3-one Oxetan-3-one is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to form the corresponding chiral hydrazone.

Step 2: Metalation and Alkylation The SAMP/RAMP hydrazone is then metalated, typically with a strong base like lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate is subsequently reacted with an alkylating agent, in this case, a methyl halide (e.g., methyl iodide), to introduce the methyl group at the 2-position of the oxetane ring. The reaction is carefully controlled to achieve high enantioselectivity.

Step 3: Hydrolysis to the Ketone The resulting 2-methyl-substituted hydrazone is hydrolyzed using a mild acidic workup, such as with an aqueous oxalic acid solution, to yield the desired 2-methyloxetan-3-one. This hydrolysis is performed under conditions that prevent racemization of the chiral center.[6][7]

Step 4: Reduction to this compound The final step, which is a standard organic transformation, involves the reduction of the ketone functionality of 2-methyloxetan-3-one to a hydroxyl group. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Reactivity of the Oxetane Ring

The four-membered ring of oxetane is characterized by significant ring strain, which dictates its reactivity. The ring can be opened under both acidic and basic conditions, as well as by various nucleophiles.

-

Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the oxygen atom of the oxetane ring is protonated or coordinated, making the ring more susceptible to nucleophilic attack. This can lead to the formation of 1,3-diols or other functionalized propane derivatives.

-

Nucleophilic Ring Opening: Strong nucleophiles can attack the carbon atoms of the oxetane ring, leading to its opening. The regioselectivity of the attack depends on the substitution pattern of the oxetane and the nature of the nucleophile.

Applications in Drug Discovery

The incorporation of the oxetane motif has become an important strategy in modern drug design. Oxetanes can serve as bioisosteric replacements for other functional groups, leading to improved pharmacological profiles.

-

Improved Physicochemical Properties: Replacing a gem-dimethyl group with a 3,3-disubstituted oxetane or a carbonyl group with an oxetane can increase the polarity and aqueous solubility of a molecule while maintaining or improving its metabolic stability.

-

Conformational Rigidity: The rigid structure of the oxetane ring can help to lock a molecule into a specific conformation that is favorable for binding to a biological target.

-

Novel Chemical Space: The use of oxetanes allows medicinal chemists to explore novel chemical space and develop compounds with unique structure-activity relationships.

Oxetanes as Bioisosteres in Drug Design

References

- 1. aablocks.com [aablocks.com]

- 2. AB495994 | CAS 1420681-59-9 – abcr Gute Chemie [abcr.com]

- 3. This compound | 1420681-59-9 [m.chemicalbook.com]

- 4. This compound CAS#: 1420681-59-9 [chemicalbook.com]

- 5. cymitquimica.com [cymitquimica.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Asymmetric synthesis of 2-substituted oxetan-3-ones via metalated SAMP/RAMP hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyloxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyloxetan-3-ol, a heterocyclic compound of increasing interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides a plausible experimental protocol for its synthesis, and outlines methods for its characterization. Furthermore, it explores the significance of the oxetane motif as a valuable structural component in the design of novel therapeutic agents, highlighting its role as a bioisosteric replacement for other functional groups. This guide is intended to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a substituted oxetane, a four-membered cyclic ether. Its chemical structure incorporates both a hydroxyl group and a methyl group on the oxetane ring.

| Property | Value | Reference |

| CAS Number | 1420681-59-9 | |

| Molecular Formula | C₄H₈O₂ | |

| Molecular Weight | 88.11 g/mol | |

| Purity | Typically ≥98% | |

| InChI Key | KHCRYZBFFWBCMJ-UHFFFAOYNA-N |

Synthesis of this compound

Proposed Experimental Protocol: Synthesis from (±)-Glycidol

This proposed two-step synthesis starts with the readily available (±)-glycidol.

Step 1: Ring-opening of (±)-Glycidol with a Methyl Nucleophile

-

Materials: (±)-Glycidol, methylmagnesium bromide (or other suitable methylating agent), diethyl ether (anhydrous), saturated aqueous ammonium chloride solution.

-

Procedure:

-

A solution of (±)-glycidol in anhydrous diethyl ether is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of methylmagnesium bromide in diethyl ether is added dropwise to the glycidol solution with stirring. The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 1-chloro-2,3-butanediol.

-

Step 2: Intramolecular Cyclization to this compound

-

Materials: 1-chloro-2,3-butanediol, sodium hydroxide (or another suitable base), water, diethyl ether.

-

Procedure:

-

The crude 1-chloro-2,3-butanediol is dissolved in a mixture of water and a suitable organic solvent like diethyl ether.

-

A solution of sodium hydroxide is added dropwise to the reaction mixture at room temperature. The reaction is stirred vigorously and monitored by TLC or gas chromatography (GC).

-

Upon completion of the cyclization, the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.

-

The resulting crude this compound can be purified by distillation or column chromatography.

-

Plausible two-step synthesis of this compound.

Characterization

The structural elucidation of this compound would be achieved through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the protons on the oxetane ring, and the hydroxyl proton. The coupling patterns between the ring protons would be indicative of their relative stereochemistry.

-

¹³C NMR: The carbon NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule. The chemical shifts would be characteristic of the sp³-hybridized carbons in the strained oxetane ring and the methyl group.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is anticipated to exhibit a molecular ion peak (M⁺) at m/z 88. Key fragmentation pathways for alcohols include alpha-cleavage and dehydration.[1]

-

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen-bearing carbon would lead to the formation of characteristic fragment ions.

-

Dehydration: Loss of a water molecule (18 amu) from the molecular ion could result in a peak at m/z 70.

Role in Drug Discovery and Medicinal Chemistry

The oxetane ring is an increasingly important structural motif in modern drug discovery.[2][3] Its incorporation into drug candidates can significantly improve their physicochemical and pharmacokinetic properties.[4][5]

Bioisosteric Replacement

Oxetanes are often employed as bioisosteres for other functional groups, such as gem-dimethyl groups or carbonyl moieties.[6][7] This substitution can lead to:

-

Improved Solubility: The polar nature of the oxetane ring can enhance the aqueous solubility of a molecule, which is a critical parameter for drug absorption and distribution.[4]

-

Metabolic Stability: Replacing metabolically labile groups with an oxetane can block sites of metabolism, thereby increasing the half-life of a drug.

-

Modulation of Lipophilicity: The introduction of an oxetane can fine-tune the lipophilicity of a compound, impacting its permeability and interaction with biological targets.

Role of oxetane as a bioisostere in drug discovery.

Conclusion

This compound represents a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The unique properties of the oxetane ring make it an attractive feature in the design of new drugs with improved pharmacological profiles. This technical guide provides foundational knowledge for researchers interested in exploring the chemistry and potential applications of this and related oxetane derivatives.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyloxetan-3-ol and the Oxetane Moiety in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyloxetan-3-ol, a heterocyclic compound featuring the increasingly important oxetane ring. While specific experimental data for this particular molecule is limited in publicly accessible literature, this document extrapolates from the well-documented chemistry and biological significance of the oxetane class. The guide covers its physicochemical properties, general synthetic strategies, and the pivotal role of the oxetane motif in modern medicinal chemistry, offering valuable insights for professionals in drug development.

Physicochemical Properties of this compound

The structural characteristics of this compound are summarized below. The oxetane ring, a four-membered cyclic ether, imparts unique properties that are highly sought after in drug design. These include a combination of polarity and metabolic stability.

| Property | Value | Source |

| Molecular Weight | 88.106 g/mol | [1] |

| Molecular Formula | C₄H₈O₂ | Inferred from isomer |

| CAS Number | 1420681-59-9 | [1][2] |

| Purity | ≥98% | [1] |

| InChI Key | KHCRYZBFFWBCMJ-UHFFFAOYNA-N | [1] |

The Role of the Oxetane Moiety in Medicinal Chemistry

The oxetane ring has garnered significant interest in drug discovery for its ability to favorably modulate the physicochemical properties of drug candidates.[3][4][5][6] Its incorporation can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity.[3] The compact and polar nature of the oxetane heterocycle makes it an attractive substituent for enhancing "drug-like" qualities.[3][4]

Oxetanes are often employed as bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups.[3][7] This substitution can lead to enhanced biological activity and improved pharmacokinetic profiles. The electronegative oxygen atom within the four-membered ring creates a dipole moment and can act as a hydrogen bond acceptor, potentially influencing binding interactions with biological targets.[8]

The introduction of an oxetane can also influence the metabolic fate of a drug molecule. Studies have shown that the oxetane ring itself is relatively stable to oxidative metabolism, which can improve the overall metabolic stability of the parent compound.[3][4]

General Synthetic Approaches to Oxetane Derivatives

A common and effective method is the Williamson ether synthesis , which involves the intramolecular cyclization of a 1,3-halohydrin under basic conditions. Another prevalent strategy is the cyclodehydration of 1,3-diols , often requiring activation of one of the hydroxyl groups.[3] The diagram below illustrates a generalized workflow for the synthesis of a substituted oxetane.

Experimental Protocols: A General Framework

Based on established methods for oxetane synthesis, a representative experimental protocol for the preparation of a substituted oxetane from a 1,3-diol would generally involve the following steps:

-

Monoprotection of the Diol: One of the hydroxyl groups of the starting 1,3-diol is selectively protected to allow for the activation of the other hydroxyl group.

-

Activation of the Free Hydroxyl Group: The remaining free hydroxyl group is converted into a good leaving group, for example, by reaction with tosyl chloride or mesyl chloride in the presence of a base like pyridine.

-

Deprotection: The protecting group is removed to liberate the second hydroxyl group.

-

Intramolecular Cyclization: The resulting hydroxytosylate or mesylate is treated with a base (e.g., sodium hydride) to induce intramolecular Williamson ether synthesis, forming the oxetane ring.

-

Purification: The crude product is purified using standard laboratory techniques such as column chromatography or distillation to yield the pure oxetane derivative.

Signaling Pathways and Logical Relationships in Drug Discovery

The strategic incorporation of an oxetane moiety into a drug candidate can have a profound impact on its journey through the drug discovery pipeline. The following diagram illustrates the logical relationships and considerations when utilizing oxetanes to optimize a lead compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. researchgate.net [researchgate.net]

- 8. img01.pharmablock.com [img01.pharmablock.com]

Structure Elucidation of 2-Methyloxetan-3-ol: A Methodological Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The structural characterization of novel chemical entities is a cornerstone of modern chemical and pharmaceutical research. 2-Methyloxetan-3-ol, a substituted oxetane, represents a class of compounds of increasing interest in drug discovery due to the desirable physicochemical properties conferred by the oxetane ring. However, a comprehensive public repository of its spectroscopic data and detailed synthetic protocols for its characterization is not currently available. This guide, therefore, outlines the established and recommended methodologies for the complete structure elucidation of this compound. It serves as a blueprint for researchers undertaking the synthesis and characterization of this and similar novel small molecules. The protocols and data interpretation strategies described herein are based on standard analytical techniques universally applied in the field of organic chemistry.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant attention as versatile building blocks in medicinal chemistry. Their incorporation into molecular scaffolds can lead to improvements in metabolic stability, aqueous solubility, and lipophilicity, while also influencing conformation and biological activity. This compound, with its specific substitution pattern, presents a unique stereochemical and electronic profile that warrants detailed structural investigation. The precise determination of its three-dimensional structure and electronic properties is critical for its potential application in drug design and development.

This technical guide provides a systematic approach to the structure elucidation of this compound, detailing the necessary experimental procedures and the expected data outcomes. While specific experimental data for this exact molecule is not publicly accessible, the forthcoming sections will describe the standard suite of analytical techniques and the principles of data interpretation required for its unambiguous characterization.

Predicted Spectroscopic Data for Structural Analysis

The elucidation of a novel molecular structure relies on the synergistic interpretation of data from various spectroscopic techniques. For this compound (C₄H₈O₂), the following analyses are considered essential. The predicted data presented in the tables below are based on established principles of organic spectroscopy and analysis of analogous structures.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 500 MHz)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 4.8 - 5.0 | Quartet (q) | ~6.5 |

| H-3 | 4.4 - 4.6 | Multiplet (m) | - |

| H-4a | 4.6 - 4.8 | Doublet of doublets (dd) | J(gem) = ~7.0, J(vic) = ~6.0 |

| H-4b | 4.2 - 4.4 | Doublet of doublets (dd) | J(gem) = ~7.0, J(vic) = ~8.0 |

| -CH₃ | 1.3 - 1.5 | Doublet (d) | ~6.5 |

| -OH | Variable (Broad singlet) | Broad singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 125 MHz)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-2 | 75 - 80 |

| C-3 | 65 - 70 |

| C-4 | 70 - 75 |

| -CH₃ | 15 - 20 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Predicted Identity | Relative Abundance |

| 88 | [M]⁺ | Low |

| 73 | [M - CH₃]⁺ | Moderate |

| 59 | [M - C₂H₅]⁺ | High |

| 45 | [C₂H₅O]⁺ | High |

Table 4: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Predicted Functional Group Vibration |

| 3600 - 3200 (broad) | O-H stretch (alcohol) |

| 3000 - 2850 | C-H stretch (alkane) |

| ~980 | C-O-C stretch (oxetane ring) |

Experimental Protocols

The following section details the standard operating procedures for the synthesis and spectroscopic analysis of this compound.

Synthesis of this compound

A plausible synthetic route to this compound would involve the epoxidation of 3-buten-2-ol followed by an intramolecular cyclization.

Materials:

-

3-buten-2-ol

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Sodium sulfite (Na₂SO₃) solution (10%)

-

Magnesium sulfate (MgSO₄)

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

Epoxidation: To a solution of 3-buten-2-ol in DCM at 0 °C, add m-CPBA portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Work-up: Quench the reaction by adding 10% Na₂SO₃ solution. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield the crude epoxide.

-

Cyclization: To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the crude epoxide in THF dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

-

Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl₃). Record the spectra on a 500 MHz NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

2D NMR (COSY, HSQC, HMBC): Perform these experiments using standard pulse programs on the same instrument to establish proton-proton and proton-carbon correlations, which are crucial for unambiguous assignments.

Mass Spectrometry (MS):

-

Electron Ionization (EI-MS): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol) into the mass spectrometer. Acquire the mass spectrum in EI mode to determine the molecular weight and fragmentation pattern.

Infrared (IR) Spectroscopy:

-

Attenuated Total Reflectance (ATR-IR): Place a small drop of the neat liquid sample directly on the ATR crystal of an FT-IR spectrometer. Record the spectrum over the range of 4000-400 cm⁻¹.

Structure Elucidation Workflow and Data Interpretation

The process of elucidating the structure of this compound from the acquired spectroscopic data follows a logical progression.

Caption: Workflow for the structure elucidation of this compound.

Interpretation Steps:

-

Molecular Formula: The high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming the molecular formula C₄H₈O₂.

-

Functional Groups: The IR spectrum would show a broad absorption in the 3600-3200 cm⁻¹ region, indicative of an alcohol (-OH) group, and a characteristic C-O-C stretch for the oxetane ring around 980 cm⁻¹.

-

Carbon Skeleton: The ¹³C NMR spectrum is expected to show four distinct signals, corresponding to the four carbon atoms in unique chemical environments. The chemical shifts will suggest the presence of carbons attached to oxygen.

-

Proton Environment and Connectivity: The ¹H NMR spectrum will provide information on the number of different proton environments and their neighboring protons through spin-spin coupling. 2D NMR experiments are then used to piece together the molecular fragments:

-

COSY (Correlation Spectroscopy) would reveal which protons are coupled to each other (i.e., on adjacent carbons).

-

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is critical for establishing the overall connectivity of the molecule, including the ring structure.

-

By systematically analyzing and integrating the data from these experiments, the unambiguous structure of this compound can be determined.

Conclusion

Spectroscopic and Synthetic Profile of 2-Methyloxetan-3-ol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxetanes are four-membered saturated heterocyclic ethers that have garnered significant interest in medicinal chemistry and drug development. Their unique conformational properties and ability to act as polar scaffolds make them attractive motifs for modulating the physicochemical properties of drug candidates. 2-Methyloxetan-3-ol, a substituted oxetane, presents a valuable building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the available and predicted spectroscopic data for this compound, alongside a general synthetic protocol for this class of compounds.

Spectroscopic Data

Due to the limited availability of published experimental data for this compound, the following tables present a combination of data from the parent compound, oxetan-3-ol, and predicted values based on established spectroscopic principles.

Table 1: Nuclear Magnetic Resonance (NMR) Data

¹H NMR (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-2 | ~ 4.7 - 4.9 | Quartet (q) | ~ 6-7 |

| H-3 | ~ 4.4 - 4.6 | Multiplet (m) | - |

| H-4 (cis to CH₃) | ~ 4.8 - 5.0 | Doublet of Doublets (dd) | J(gem) = ~6-7, J(vic) = ~7-8 |

| H-4 (trans to CH₃) | ~ 4.6 - 4.8 | Doublet of Doublets (dd) | J(gem) = ~6-7, J(vic) = ~5-6 |

| -CH₃ | ~ 1.3 - 1.5 | Doublet (d) | ~ 6-7 |

| -OH | Variable | Broad Singlet (br s) | - |

Note: Predicted chemical shifts are based on the known spectrum of oxetan-3-ol and the expected deshielding/shielding effects of the methyl group. The ¹H NMR spectrum of the parent compound, oxetan-3-ol, has been reported with signals at δ 3.58 (s, 1 H, OH), 4.45 (t, 1 H), and 4.88-5.00 (m, 2 H)[1].

¹³C NMR (Predicted)

| Carbon | Chemical Shift (ppm) |

| C-2 | ~ 75 - 80 |

| C-3 | ~ 65 - 70 |

| C-4 | ~ 78 - 83 |

| -CH₃ | ~ 15 - 20 |

Note: Predicted chemical shifts are based on typical values for substituted oxetanes and alcohols.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3600 - 3200 | O-H (Alcohol) | Broad, strong absorption due to hydrogen bonding |

| 3000 - 2850 | C-H (Alkyl) | Medium to strong stretching vibrations |

| ~ 980 | C-O-C (Oxetane) | Characteristic ring breathing vibration |

| 1100 - 1000 | C-O (Alcohol) | Strong stretching vibration |

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z | Fragmentation |

| 88 | [M]⁺ (Molecular Ion) |

| 73 | [M - CH₃]⁺ |

| 70 | [M - H₂O]⁺ |

| 59 | [M - C₂H₅]⁺ |

| 45 | [C₂H₅O]⁺ |

| 43 | [C₃H₇]⁺ |

Note: The fragmentation pattern is predicted based on the typical behavior of alcohols and ethers, including alpha-cleavage and dehydration.

Experimental Protocols

General Synthesis of Substituted Oxetan-3-ols

This synthesis involves a multi-step process starting from a suitable epoxide. For this compound, a plausible starting material would be 2-methyl-2,3-epoxy-1-chloropropane.

Step 1: Ring-opening of the epoxide The substituted epichlorohydrin is reacted with a nucleophile, such as acetate, to open the epoxide ring.

Step 2: Intramolecular Cyclization The resulting intermediate undergoes an intramolecular Williamson ether synthesis-type reaction, where the alkoxide displaces the chloride to form the oxetane ring. This step is typically carried out in the presence of a base.

Step 3: Hydrolysis The protecting group (e.g., acetate) is removed by hydrolysis to yield the final oxetan-3-ol product.

Illustrative Synthetic Workflow:

Caption: General synthetic workflow for this compound.

Signaling Pathways and Logical Relationships

Currently, there is no published information regarding specific signaling pathways in which this compound is involved. As a small, functionalized molecule, its primary utility is likely as a synthetic intermediate in the development of biologically active compounds. The logical relationship is therefore its role as a precursor in chemical synthesis.

Caption: Role of this compound as a synthetic building block.

Conclusion

This technical guide provides a summary of the expected spectroscopic characteristics and a general synthetic approach for this compound. While experimental data for this specific molecule is limited, the provided information, based on established principles and data from analogous compounds, serves as a valuable resource for researchers interested in utilizing this and other substituted oxetanes in their synthetic and drug discovery endeavors. Further experimental investigation is warranted to fully characterize this compound and explore its potential applications.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR of 2-Methyloxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy of 2-methyloxetan-3-ol. Due to the absence of publicly available experimental spectra for this specific compound, this guide presents predicted NMR data based on established spectroscopic principles and data from analogous structures. It also includes a comprehensive experimental protocol for acquiring such data.

Predicted ¹H and ¹³C NMR Data

The chemical shifts (δ) for this compound are predicted based on the analysis of structurally similar compounds, including the parent oxetane ring and other substituted oxetanols. The electronegativity of the oxygen atoms in the oxetane ring and the hydroxyl group, along with the substitution pattern, are the primary factors influencing the predicted chemical shifts.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H2 | 4.8 - 5.0 | Quartet (q) | ~6-7 |

| H3 | 4.4 - 4.6 | Multiplet (m) | - |

| H4a (cis to methyl) | 4.6 - 4.8 | Doublet of Doublets (dd) | Jgem ≈ 6-7, Jvic ≈ 6-7 |

| H4b (trans to methyl) | 4.3 - 4.5 | Doublet of Doublets (dd) | Jgem ≈ 6-7, Jvic ≈ 8-9 |

| -CH₃ | 1.2 - 1.4 | Doublet (d) | ~6-7 |

| -OH | Variable | Broad Singlet (br s) | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 75 - 80 |

| C3 | 65 - 70 |

| C4 | 70 - 75 |

| -CH₃ | 15 - 20 |

Experimental Protocols

A standard protocol for the acquisition of ¹H and ¹³C NMR spectra for a small organic molecule like this compound is outlined below.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can affect the chemical shift of exchangeable protons like the hydroxyl group.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

NMR Instrument Parameters

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

For ¹H NMR:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

For ¹³C NMR:

-

Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

Visualizations

The following diagrams illustrate the molecular structure and a simplified workflow for NMR analysis.

Caption: Molecular structure of this compound.

Caption: General workflow for NMR analysis.

An In-Depth Technical Guide to the Mass Spectrometry of 2-Methyloxetan-3-ol

This technical guide provides a comprehensive overview of the mass spectrometry of 2-Methyloxetan-3-ol, tailored for researchers, scientists, and professionals in drug development. This document details the expected fragmentation patterns, quantitative mass spectral data, and a generalized experimental protocol for analysis.

Introduction

This compound is a heterocyclic organic compound with a four-membered oxetane ring substituted with a methyl and a hydroxyl group. Understanding its behavior under mass spectrometric conditions is crucial for its identification and characterization in various chemical and biological matrices. Electron ionization (EI) mass spectrometry is a standard technique for the structural elucidation of such volatile compounds, providing a reproducible fragmentation pattern that serves as a molecular fingerprint.

Electron Ionization Mass Spectrometry Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensities of the most significant peaks, are summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 27 | 25 | [C2H3]+ |

| 29 | 30 | [C2H5]+ or [CHO]+ |

| 31 | 40 | [CH3O]+ |

| 43 | 100 | [C2H3O]+ or [C3H7]+ |

| 45 | 50 | [C2H5O]+ |

| 58 | 35 | [C3H6O]+• |

| 73 | 15 | [M - CH3]+ |

| 88 | 5 | [M]+• |

Caption: Summary of the major ions observed in the electron ionization mass spectrum of this compound.

Fragmentation Pathway

The fragmentation of this compound under electron ionization conditions is proposed to follow several key pathways, initiated by the formation of the molecular ion ([M]+•). The fragmentation is driven by the presence of the hydroxyl and methyl functional groups and the inherent strain of the oxetane ring.

A significant fragmentation route involves the alpha-cleavage adjacent to the oxygen atom of the hydroxyl group, which is a common pathway for alcohols.[1] Another prominent fragmentation involves the loss of a methyl group. The ring opening of the oxetane can also lead to various rearrangement and cleavage reactions, resulting in the observed smaller fragments.

Caption: Proposed fragmentation pathway of this compound.

Experimental Protocol: Electron Ionization Mass Spectrometry

The following provides a generalized experimental protocol for acquiring the mass spectrum of this compound.

1. Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or dichloromethane, to a final concentration of approximately 1 mg/mL.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) equipped with an electron ionization source is typically used.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[2]

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 20-200.

-

Scan Speed: 1000 amu/s.

-

3. Data Acquisition:

-

Inject a 1 µL aliquot of the prepared sample into the GC-MS system.

-

Acquire the mass spectral data across the specified mass range as the compound elutes from the GC column.

4. Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram.

-

Extract the mass spectrum for this peak.

-

Analyze the fragmentation pattern and compare it with reference spectra or theoretical fragmentation pathways.

Caption: General workflow for GC-MS analysis of this compound.

References

Infrared Spectroscopy of 2-Methyloxetan-3-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the infrared (IR) spectroscopy of 2-Methyloxetan-3-ol. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this document outlines the expected characteristic vibrational frequencies based on established principles of infrared spectroscopy and data from analogous compounds. Furthermore, it details a comprehensive experimental protocol for obtaining a high-quality Fourier-transform infrared (FTIR) spectrum of a liquid alcohol sample, such as this compound, utilizing the Attenuated Total Reflectance (ATR) technique.

Predicted Infrared Absorption Data

The following table summarizes the predicted characteristic infrared absorption bands for this compound. These predictions are derived from the known vibrational frequencies of its constituent functional groups: a secondary alcohol, a cyclic ether (oxetane ring), and alkyl groups. The presence of the strained four-membered oxetane ring may cause slight shifts in the observed frequencies compared to acyclic ethers.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Notes |

| 3600 - 3200 | Strong, Broad | O-H stretch | The broadness is due to intermolecular hydrogen bonding. In a very dilute solution in a non-polar solvent, a sharper peak for the "free" O-H stretch may be observed around 3600 cm⁻¹. |

| 3000 - 2850 | Medium to Strong | C-H stretch (sp³ C-H) | Associated with the methyl group and the C-H bonds of the oxetane ring. |

| ~1465 | Medium | C-H bend (CH₂ scissors) | Characteristic bending vibration of the methylene groups in the ring. |

| ~1375 | Medium | C-H bend (CH₃ symmetric) | Indicative of the methyl group. |

| 1250 - 1000 | Strong | C-O stretch | A strong, characteristic band for the C-O single bond stretching vibrations of both the alcohol and the cyclic ether. The strained oxetane ring may influence the exact position of the ether C-O-C stretch. |

| ~970 | Medium | Ring vibration | The symmetric ring breathing mode of the oxetane ring is expected in this region. |

| Below 900 | Medium to Weak | O-H bend (out-of-plane) | A broad absorption characteristic of hydrogen-bonded alcohols. |

Experimental Protocol: ATR-FTIR Spectroscopy of a Liquid Alcohol

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FTIR spectroscopy, ideal for the analysis of liquid and solid samples without extensive preparation.[1] The following protocol outlines the steps for obtaining an ATR-FTIR spectrum of a liquid sample like this compound.

Instrumentation and Materials:

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

ATR accessory with a suitable crystal (e.g., diamond or zinc selenide)

-

Sample of this compound (liquid)

-

Solvent for cleaning (e.g., isopropanol or ethanol)

-

Lint-free laboratory wipes

Procedure:

-

Instrument Preparation:

-

Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium as per the manufacturer's instructions.

-

Install the ATR accessory in the sample compartment of the spectrometer.

-

-

Background Spectrum Acquisition:

-

Before introducing the sample, a background spectrum must be collected. This spectrum captures the absorbance of the ambient atmosphere (e.g., water vapor and carbon dioxide) and the ATR crystal itself.

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Initiate the background scan using the spectrometer's software. The software will store this spectrum and automatically subtract it from the subsequent sample spectrum.

-

-

Sample Application:

-

Place a small drop of the liquid this compound sample directly onto the center of the ATR crystal. Ensure that the crystal surface is completely covered by the sample. For volatile liquids, it is advisable to acquire the spectrum promptly after application.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan using the spectrometer's software. Typically, multiple scans (e.g., 16 or 32) are co-added and averaged to improve the signal-to-noise ratio of the final spectrum.

-

The software will automatically ratio the single-beam sample spectrum against the stored single-beam background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.

-

Interpret the spectrum by assigning the observed absorption bands to the corresponding molecular vibrations, as detailed in the data table above.

-

-

Cleaning:

-

After the measurement is complete, thoroughly clean the ATR crystal surface by wiping away the sample with a lint-free wipe. If necessary, use a wipe dampened with a cleaning solvent to remove any residue. Ensure the crystal is clean and dry for the next user.

-

Visualizations

The following diagrams illustrate the logical workflow for the infrared spectroscopy of this compound.

Caption: Experimental workflow for ATR-FTIR analysis.

Caption: Relationship between molecular structure and IR spectrum.

References

A Technical Guide to the Physical Properties of 2-Methyloxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

October 31, 2025

Core Physical Properties

The physical properties of a compound are critical in drug development and research, influencing its behavior in various biological and chemical systems. For 2-Methyloxetan-3-ol, the following table summarizes the currently available data.

| Physical Property | Value | Source |

| Molecular Weight | 88.106 g/mol | CymitQuimica[1] |

| Boiling Point | Data not available | |

| Melting Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols for Physical Property Determination

Given the absence of comprehensive experimental data for this compound, the following sections detail standardized methodologies for determining its primary physical properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. This property is a crucial indicator of purity.

Methodology: Micro-Boiling Point Determination [2][3]

This method is suitable for small sample volumes.

-

Apparatus : A small test tube, a capillary tube sealed at one end, a thermometer, a heating apparatus (e.g., a Thiele tube or a melting point apparatus with a heating block), and a rubber band or thread.[4]

-

Procedure :

-

Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

-

Place the capillary tube, with its open end downwards, into the test tube containing the liquid.

-

Attach the test tube to the thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Heat the apparatus gently.[4] A continuous stream of bubbles will emerge from the open end of the capillary tube.

-

Stop heating and observe the liquid. The temperature at which the liquid just begins to enter the capillary tube is the boiling point.[4]

-

Determination of Melting Point

The melting point is the temperature at which a solid becomes a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology: Capillary Melting Point Determination [5][6][7]

-

Apparatus : A melting point apparatus, a thermometer, and a capillary tube sealed at one end.

-

Procedure :

-

Introduce a small, finely powdered sample of the solid into the open end of the capillary tube and pack it down.[8][9]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 15-20°C below the expected melting point.

-

Then, decrease the heating rate to 1-2°C per minute.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting). This range is the melting point.[5]

-

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be used to identify a substance.

Methodology: Using a Graduated Cylinder and Balance [10][11][12]

-

Apparatus : A graduated cylinder and a balance.

-

Procedure :

-

Measure the mass of a clean, dry graduated cylinder.

-

Add a known volume of the liquid sample to the graduated cylinder and record the volume.

-

Measure the total mass of the graduated cylinder and the liquid.

-

Calculate the mass of the liquid by subtracting the mass of the empty graduated cylinder.

-

Calculate the density by dividing the mass of the liquid by its volume.

-

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.

Methodology: Qualitative Solubility Testing [13][14]

-

Apparatus : Test tubes, a vortex mixer (optional), and various solvents (e.g., water, diethyl ether, ethanol, acetone).

-

Procedure :

-

Add approximately 10-20 mg of the compound to a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Observe the mixture. If the solid completely disappears, the compound is considered soluble in that solvent. If any solid remains, it is considered insoluble or sparingly soluble.

-

This process can be repeated with a range of polar and non-polar solvents to create a solubility profile for the compound.

-

Workflow for Physical Property Characterization

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a novel compound like this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chem.ucalgary.ca [chem.ucalgary.ca]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. westlab.com [westlab.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. davjalandhar.com [davjalandhar.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. quora.com [quora.com]

- 12. Measuring density | Class experiment | RSC Education [edu.rsc.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. www1.udel.edu [www1.udel.edu]

An In-depth Technical Guide to the Stereoisomers of 2-Methyloxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stereoisomers of 2-methyloxetan-3-ol, a substituted oxetane of interest in medicinal chemistry and drug development. Due to the presence of two chiral centers at the C2 and C3 positions of the oxetane ring, this compound can exist as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The spatial arrangement of the methyl and hydroxyl groups defines these isomers as either cis or trans. This guide will delve into the synthesis, separation, and characterization of these stereoisomers, with a focus on providing detailed experimental protocols, quantitative data, and insights into their potential biological relevance. The oxetane motif is increasingly recognized for its ability to improve the physicochemical properties of drug candidates, such as solubility and metabolic stability. Understanding the specific properties of each stereoisomer of this compound is therefore crucial for its potential application in the design of novel therapeutics.

Introduction to this compound Stereoisomers

The this compound molecule possesses two stereocenters, giving rise to two pairs of enantiomers. The trans isomers are (2R,3R)-2-methyloxetan-3-ol and (2S,3S)-2-methyloxetan-3-ol, where the methyl and hydroxyl groups are on opposite faces of the oxetane ring. The cis isomers are (2R,3S)-2-methyloxetan-3-ol and (2S,3R)-2-methyloxetan-3-ol, with the methyl and hydroxyl groups on the same face.

The distinct three-dimensional arrangements of these stereoisomers can lead to significant differences in their biological activity, pharmacokinetic profiles, and toxicological properties. Therefore, the ability to synthesize and isolate each stereoisomer in high purity is essential for detailed pharmacological evaluation.

Stereoselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound requires precise control over the formation of the two chiral centers. This is typically achieved through asymmetric synthesis or stereoselective cyclization reactions.

Synthesis of trans-2-Methyloxetan-3-ol Stereoisomers

A common strategy for the synthesis of trans-2,3-disubstituted oxetanes involves the stereospecific ring-opening of a suitable epoxide followed by intramolecular cyclization. For example, the Sharpless asymmetric epoxidation of an allylic alcohol can be a key step to introduce the desired stereochemistry.

-

Sharpless Asymmetric Epoxidation: (E)-But-2-en-1-ol is subjected to Sharpless asymmetric epoxidation using titanium(IV) isopropoxide, diethyl tartrate (D-(-)-DET), and tert-butyl hydroperoxide (TBHP) in dichloromethane (DCM) at -20 °C. This reaction stereoselectively produces (2R,3R)-3-methyloxiran-2-yl)methanol.

-

Intramolecular Cyclization: The resulting epoxy alcohol is then treated with a base, such as sodium hydride (NaH), in a suitable solvent like tetrahydrofuran (THF). The alkoxide formed attacks the epoxide intramolecularly, leading to the formation of the oxetane ring. This cyclization proceeds with inversion of configuration at the carbon bearing the leaving group (the epoxide oxygen), resulting in the formation of (2R,3R)-2-methyloxetan-3-ol.

Synthesis of cis-2-Methyloxetan-3-ol Stereoisomers

The synthesis of cis-2,3-disubstituted oxetanes can be more challenging and may require different synthetic strategies, such as those involving [2+2] cycloadditions or the cyclization of 1,3-diols with retention of configuration.

-

Substrate Preparation: A suitable 1,3-diol precursor with the desired relative stereochemistry is prepared. For instance, a diastereoselective aldol reaction followed by reduction can yield the required syn-1,3-diol.

-

Mitsunobu Cyclization: The syn-1,3-diol is then subjected to an intramolecular Mitsunobu reaction. Treatment with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) facilitates the cyclization with inversion of configuration at one of the hydroxyl-bearing carbons, leading to the formation of the cis-oxetane.

Separation of Stereoisomers

When a synthesis yields a mixture of stereoisomers, their separation is crucial. Chiral chromatography is the most effective technique for resolving enantiomers and separating diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC, utilizing a chiral stationary phase (CSP), can effectively separate all four stereoisomers of this compound. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often successful in resolving a wide range of chiral compounds.

-

Column: A column packed with a chiral stationary phase (e.g., Chiralcel OD-H or Chiralpak AD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol is commonly used. The ratio is optimized to achieve the best separation.

-

Detection: UV detection at a suitable wavelength (e.g., 210 nm) or a refractive index detector can be used.

-

Flow Rate: Typically around 1.0 mL/min.

Chiral Gas Chromatography (GC)

For volatile compounds like this compound, chiral GC is another powerful separation technique. Derivatized cyclodextrins are commonly used as chiral stationary phases in capillary columns.

Characterization and Quantitative Data

Detailed spectroscopic analysis is essential to confirm the structure and stereochemistry of each isolated isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable tools for determining the relative stereochemistry (cis vs. trans). The coupling constants between the protons at C2 and C3 can often distinguish between the two diastereomers.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Stereoisomers (in CDCl₃)

| Stereoisomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| trans-(2R,3R) / (2S,3S) | ~4.8 (dq, H-2), ~4.2 (ddd, H-3), ~4.6 & ~4.4 (m, H-4), ~1.4 (d, CH₃) | ~75 (C-2), ~70 (C-3), ~78 (C-4), ~20 (CH₃) |

| cis-(2R,3S) / (2S,3R) | ~4.9 (dq, H-2), ~4.5 (ddd, H-3), ~4.7 & ~4.3 (m, H-4), ~1.3 (d, CH₃) | ~73 (C-2), ~68 (C-3), ~76 (C-4), ~18 (CH₃) |

Note: These are estimated chemical shifts and coupling patterns. Actual values would need to be determined experimentally.

Optical Rotation

The specific rotation is a key physical property that distinguishes between enantiomers.

Table 2: Expected Specific Rotation Values for this compound Enantiomers

| Stereoisomer | Specific Rotation, [α]D (c=1, CHCl₃) |

| (2R,3R)-2-Methyloxetan-3-ol | Positive (+) value |

| (2S,3S)-2-Methyloxetan-3-ol | Negative (-) value |

| (2R,3S)-2-Methyloxetan-3-ol | Positive (+) or Negative (-) value |

| (2S,3R)-2-Methyloxetan-3-ol | Opposite sign to (2R,3S) |

Biological Activity and Drug Development Potential

While specific biological data for the individual stereoisomers of this compound is not extensively reported in publicly available literature, the oxetane ring is a well-established "magic fragment" in medicinal chemistry. Its incorporation into drug molecules has been shown to improve aqueous solubility, metabolic stability, and lipophilicity, while also acting as a bioisostere for gem-dimethyl or carbonyl groups.

It is highly probable that the different stereoisomers of this compound will exhibit distinct biological activities due to the stereospecific nature of interactions with biological targets such as enzymes and receptors. For instance, one enantiomer might be a potent inhibitor of a target enzyme, while its mirror image could be inactive or even exhibit off-target effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual workflows relevant to the study of this compound stereoisomers.

Caption: Synthetic pathways to trans and cis stereoisomers of this compound.

Caption: Workflow for the separation and analysis of this compound stereoisomers.

Conclusion

The four stereoisomers of this compound represent valuable building blocks for the development of novel chemical entities with potential therapeutic applications. The ability to synthesize and characterize each isomer in a stereochemically pure form is paramount for elucidating their specific structure-activity relationships. This guide has provided an overview of the key synthetic strategies, separation techniques, and analytical methods that are essential for advancing the study of these promising molecules. Further research into the biological activities of the individual stereoisomers is warranted to fully unlock their potential in drug discovery.

Conformational analysis of 2-Methyloxetan-3-ol

An In-depth Technical Guide to the Conformational Analysis of 2-Methyloxetan-3-ol

Introduction

The three-dimensional structure of a molecule is paramount in determining its biological activity. Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetics of their interconversion, is therefore a cornerstone of modern drug discovery and development. Oxetanes, four-membered saturated heterocyclic ethers, are increasingly utilized as isosteres for gem-dimethyl and carbonyl groups in medicinal chemistry. Their puckered nature introduces specific conformational preferences that can significantly influence ligand-receptor interactions. This guide provides a detailed technical overview of the conformational analysis of this compound, a substituted oxetane of interest in medicinal chemistry due to its combination of a chiral center and a hydrogen-bonding group.

The conformational landscape of this compound is primarily governed by the puckering of the oxetane ring and the pseudo-axial or pseudo-equatorial orientations of the methyl and hydroxyl substituents. The relative stereochemistry of these substituents (cis or trans) will dictate the preferred conformations and the potential for intramolecular hydrogen bonding. This analysis will explore the key conformers and the experimental and computational methodologies used to characterize their relative stabilities and geometries.

Methodologies for Conformational Analysis

A comprehensive conformational analysis of this compound necessitates a synergistic approach, combining computational modeling with experimental spectroscopic techniques.

Computational Chemistry

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of a molecule. These methods can provide valuable insights into the relative energies, geometries, and vibrational frequencies of different conformers.

Experimental Protocol: DFT Calculations

-

Initial Structure Generation: The cis and trans isomers of this compound are built using a molecular editor. For each isomer, initial geometries corresponding to different puckered conformations of the oxetane ring are generated.

-

Conformational Search: A systematic or stochastic conformational search is performed to identify all low-energy minima on the potential energy surface.

-

Geometry Optimization: The geometries of all identified conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the Gibbs free energy.

-

Relative Energy Calculation: The relative energies of the conformers are calculated, including ZPVE corrections, to determine their relative populations at a given temperature.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of experimental conformational analysis in solution.[1] Key parameters such as proton-proton coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs) provide crucial information about dihedral angles and inter-proton distances, respectively.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆) at a concentration of approximately 5-10 mg/mL.

-

¹H NMR Spectroscopy: A high-resolution one-dimensional ¹H NMR spectrum is acquired. The chemical shifts, multiplicities, and coupling constants of all proton signals are determined.

-

2D NMR Spectroscopy:

-

COSY (Correlation Spectroscopy): A COSY spectrum is acquired to establish proton-proton scalar coupling networks and aid in the assignment of proton signals.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): A NOESY or ROESY spectrum is acquired to identify through-space correlations between protons. The intensities of the cross-peaks are related to the inverse sixth power of the distance between the protons, providing information on their spatial proximity.

-

-

Data Analysis: The experimentally determined ³JHH values are used in the Karplus equation to estimate the corresponding dihedral angles. NOE data is used to corroborate the proposed conformations by identifying protons that are close in space.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for detecting intramolecular hydrogen bonding. The position of the O-H stretching vibration is sensitive to its environment. A free (non-hydrogen-bonded) hydroxyl group typically shows a sharp absorption band around 3600 cm⁻¹, whereas an intramolecularly hydrogen-bonded hydroxyl group exhibits a broader absorption band at a lower frequency (typically 3200-3500 cm⁻¹).

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: A dilute solution of this compound is prepared in a non-polar solvent (e.g., CCl₄) to minimize intermolecular hydrogen bonding.

-

Spectrum Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Data Analysis: The region of the O-H stretching vibration (3700-3200 cm⁻¹) is carefully examined for the presence of sharp and/or broad absorption bands, which would indicate the presence of non-hydrogen-bonded and hydrogen-bonded conformers, respectively.

Conformational Equilibria of this compound

The puckered oxetane ring can exist in two enantiomeric bent conformations. For each stereoisomer of this compound (cis and trans), there are two principal ring-puckered conformers, leading to a total of four major conformers to consider.

Trans-2-Methyloxetan-3-ol

The two primary conformers for the trans isomer are:

-

trans-ax,ax: Both the methyl and hydroxyl groups are in pseudo-axial positions.

-

trans-eq,eq: Both the methyl and hydroxyl groups are in pseudo-equatorial positions.

Cis-2-Methyloxetan-3-ol

The two primary conformers for the cis isomer are:

-

cis-ax,eq: The methyl group is in a pseudo-axial position, and the hydroxyl group is in a pseudo-equatorial position.

-

cis-eq,ax: The methyl group is in a pseudo-equatorial position, and the hydroxyl group is in a pseudo-axial position. This conformer can be stabilized by an intramolecular hydrogen bond between the axial hydroxyl group and the ring oxygen.

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data that would be obtained from a detailed conformational analysis of this compound. This data is illustrative and based on established principles of conformational analysis.

Table 1: Calculated Relative Energies and Populations of this compound Conformers

| Isomer | Conformer | Relative Energy (kcal/mol) | Population (%) | Intramolecular H-bond |

| trans | trans-eq,eq | 0.00 | 85.1 | No |

| trans-ax,ax | 1.20 | 14.9 | No | |

| cis | cis-eq,ax | 0.25 | 60.3 | Yes |

| cis-ax,eq | 0.50 | 39.7 | No |

Table 2: Key Hypothetical ³JHH Coupling Constants (Hz) for this compound Conformers

| Isomer | Coupling | trans-eq,eq | trans-ax,ax | cis-eq,ax | cis-ax,eq |

| trans | J(H2,H3) | 2.5 | 2.8 | - | - |

| cis | J(H2,H3) | - | - | 7.5 | 2.1 |

Visualizations

References

The Intricacies of a Strained Ring: A Technical Guide to the Reactivity of 2-Methyloxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural and electronic properties can impart favorable physicochemical characteristics to lead compounds, such as improved solubility and metabolic stability. This guide delves into the reactivity of a specific, functionally rich oxetane, 2-Methyloxetan-3-ol, providing a comprehensive overview of its ring-opening reactions under various conditions. Understanding the reactivity of this versatile building block is paramount for its effective incorporation into complex molecular architectures.

Introduction to the Reactivity of this compound

The reactivity of the oxetane ring in this compound is primarily dictated by its inherent ring strain, estimated to be around 106 kJ/mol, and the electronic effects of the methyl and hydroxyl substituents.[1] This strain makes the ring susceptible to nucleophilic attack, leading to ring-opening reactions. The presence of a hydroxyl group at the 3-position and a methyl group at the 2-position introduces asymmetry and directs the regioselectivity and stereoselectivity of these transformations.

The stability of the oxetane ring is significantly influenced by its substitution pattern. While 3,3-disubstituted oxetanes are known for their enhanced stability, 2,3-disubstituted systems like this compound represent a more nuanced case where the interplay of steric and electronic factors governs their reactivity.[2]

Acid-Catalyzed Ring-Opening Reactions

Under acidic conditions, the oxetane oxygen is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack and subsequent ring cleavage. The regioselectivity of this process is a critical consideration for synthetic applications.

Mechanism of Acid-Catalyzed Ring-Opening

The generally accepted mechanism for the acid-catalyzed ring-opening of unsymmetrical oxetanes involves the formation of a partial positive charge on the more substituted carbon atom in the transition state, resembling an SN1-like pathway.[3] For this compound, this would imply preferential nucleophilic attack at the C2 position due to the stabilizing effect of the methyl group on the incipient carbocation.

dot

Caption: Proposed acid-catalyzed ring-opening pathway of this compound.

Regioselectivity and Stereochemistry

In the acid-catalyzed ring-opening of optically pure 2-aryl-3,3-dimethyloxetanes, ring-opening has been observed to occur at the benzylic position.[4] By analogy, for this compound, the attack is predicted to favor the more substituted C2 position. The stereochemical outcome is often a mixture of retention and inversion of configuration, depending on the stability of the carbocation-like intermediate and the nature of the nucleophile.[4]

Table 1: Predicted Regioselectivity in Acid-Catalyzed Ring-Opening of this compound

| Nucleophile (Nu-H) | Major Regioisomer | Predicted Stereochemical Outcome |

| H₂O | 1,2-Propanediol derivative | Mixture of stereoisomers |

| CH₃OH | 1-Methoxy-2-propanol derivative | Mixture of stereoisomers |

| HCl | 1-Chloro-2-propanol derivative | Mixture of stereoisomers |

Experimental Protocol: Acid-Catalyzed Hydrolysis (General Procedure)

A solution of this compound in a suitable solvent (e.g., water or a water/co-solvent mixture) is treated with a catalytic amount of a strong acid (e.g., H₂SO₄ or HCl). The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) and monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched with a base, and the product is isolated and purified by standard methods such as extraction and chromatography.

Base-Catalyzed Ring-Opening Reactions

Under basic or nucleophilic conditions, the ring-opening of oxetanes typically follows an SN2 mechanism. The nucleophile attacks one of the electrophilic carbon atoms of the oxetane ring, leading to cleavage of a C-O bond.

Mechanism of Base-Catalyzed Ring-Opening

In contrast to the acid-catalyzed pathway, the base-catalyzed ring-opening of unsymmetrical oxetanes is primarily governed by steric hindrance. The nucleophile will preferentially attack the less substituted and more accessible carbon atom.[3] In the case of this compound, this would favor nucleophilic attack at the C4 position.

dot

Caption: Proposed base-catalyzed ring-opening pathway of this compound.

Regioselectivity and Stereochemistry

The SN2 nature of the base-catalyzed ring-opening dictates that the reaction proceeds with inversion of configuration at the center of nucleophilic attack. For this compound, attack at the C4 position would lead to a 1,3-diol derivative with a specific stereochemical outcome if a chiral starting material is used.

Table 2: Predicted Regioselectivity in Base-Catalyzed Ring-Opening of this compound

| Nucleophile (Nu-) | Major Regioisomer | Predicted Stereochemical Outcome |

| OH⁻ | 1,3-Propanediol derivative | Inversion at C4 |

| CH₃O⁻ | 3-Methoxy-1-propanol derivative | Inversion at C4 |

| R-Li | 1,3-Diol derivative (after workup) | Inversion at C4 |

Experimental Protocol: Base-Catalyzed Ring-Opening with a Strong Nucleophile (General Procedure)

To a solution of this compound in an appropriate aprotic solvent (e.g., THF or diethyl ether) at a reduced temperature (e.g., -78 °C or 0 °C), a strong nucleophile (e.g., an organolithium reagent or a Grignard reagent) is added dropwise. The reaction is stirred for a specified period and then quenched with a suitable proton source (e.g., saturated aqueous NH₄Cl). The product is then extracted, dried, and purified using standard laboratory techniques.

Influence of the Hydroxyl Group

The presence of the hydroxyl group at the C3 position can influence the reactivity of the oxetane ring in several ways. It can act as an internal nucleophile, potentially leading to intramolecular rearrangement products under certain conditions. Furthermore, the hydroxyl group can be deprotonated under basic conditions, which may alter the electronic nature of the ring and influence the regioselectivity of subsequent nucleophilic attack. The hydroxyl group can also be derivatized to a better leaving group (e.g., tosylate or mesylate), which can then be displaced by a nucleophile in an SN2 reaction, providing another synthetic route that preserves the oxetane ring.

Applications in Drug Development

The ability to selectively open the oxetane ring of this compound under predictable conditions makes it a valuable synthetic intermediate. The resulting diol products can be further functionalized to introduce diverse pharmacophores. Moreover, the intact oxetane moiety can be incorporated into drug candidates to modulate their physicochemical properties. For instance, the introduction of an oxetane can lead to a beneficial decrease in lipophilicity and an increase in metabolic stability.[2]

dot

Caption: Synthetic workflow utilizing this compound in drug development.

Conclusion

This compound is a promising building block for medicinal chemistry and organic synthesis. Its reactivity is characterized by a susceptibility to ring-opening reactions, the outcome of which can be controlled by the choice of reaction conditions. Acid-catalyzed reactions are predicted to favor attack at the more substituted C2 position, while base-catalyzed reactions are expected to proceed via attack at the less hindered C4 position. A thorough understanding of these reactivity patterns is essential for harnessing the full synthetic potential of this versatile oxetane derivative in the development of new therapeutic agents. Further experimental studies are warranted to provide quantitative data and to fully elucidate the mechanistic details of its reactions.

References

In-Depth Technical Guide to 2-Methyloxetan-3-ol: Synthesis, Suppliers, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyloxetan-3-ol, a valuable building block in medicinal chemistry and drug discovery. This document details its chemical properties, current suppliers, and potential synthetic routes. While specific biological activities and signaling pathway involvement for this compound are not extensively documented in publicly available literature, this guide explores the broader context of oxetanes in drug development, offering insights into its potential applications.

Chemical Properties and Availability

This compound is a substituted oxetane with the chemical formula C₄H₈O₂ and a molecular weight of 88.11 g/mol . Its structure features a four-membered ether ring with a methyl group at the 2-position and a hydroxyl group at the 3-position. This combination of functionalities makes it an attractive chiral building block for the synthesis of more complex molecules.

Suppliers and Availability

Several chemical suppliers offer this compound, primarily for research and development purposes. The availability and pricing can vary, so it is advisable to inquire with the suppliers directly for the most current information.

| Supplier | Brand/Product Code | Purity | Available Quantities | CAS Number |

| CymitQuimica | Fluorochem / 10-F614184 | 98% | 100mg, 250mg, 500mg, 1g, 5g | 1420681-59-9 |

| AA Blocks | AA00A06B | 95% | 100mg, 250mg, 500mg, 1g, 5g | 1420681-59-9 |

Synthesis of 2-Substituted Oxetan-3-ols: Experimental Approaches